4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole
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Overview
Description
4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and an oxan-4-yl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out under mild conditions, often in the presence of a copper(I) catalyst. The general reaction scheme is as follows:
Preparation of Azide Intermediate: The starting material, such as an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the triazole.
Scientific Research Applications
4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target biomolecules.
Comparison with Similar Compounds
4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
4-(Chloromethyl)-1H-1,2,3-triazole: Similar to the compound of interest but lacks the oxan-4-yl group.
1-(Oxan-4-yl)-1H-1,2,3-triazole: Contains the oxan-4-yl group but lacks the chloromethyl group.
The presence of both the chloromethyl and oxan-4-yl groups in this compound imparts unique chemical properties, making it more versatile in various applications compared to its simpler counterparts.
Properties
CAS No. |
1339589-99-9 |
---|---|
Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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